molecular formula C12H23N3O B11752625 (3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1856018-53-5

(3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11752625
CAS No.: 1856018-53-5
M. Wt: 225.33 g/mol
InChI Key: NDERQUYNHMJMSQ-UHFFFAOYSA-N
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Description

(3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a pyrazole ring substituted with a methoxypropyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the methoxypropyl and methyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and alkyl halides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity and signal transduction pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
  • (3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethyl})amine
  • (3-methoxypropyl)({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]propyl})amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1856018-53-5

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

3-methoxy-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C12H23N3O/c1-10(2)15-9-12(11(3)14-15)8-13-6-5-7-16-4/h9-10,13H,5-8H2,1-4H3

InChI Key

NDERQUYNHMJMSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCCCOC)C(C)C

Origin of Product

United States

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